Anhydrotetracycline

Tet repressor binding equilibrium association constant transcriptional regulation

Researchers using Tet-On/Tet-Off systems face trade-offs between induction potency, washout kinetics, and antibiotic toxicity. Anhydrotetracycline (CAS 1665-56-1) resolves these with: • 35-fold greater TetR binding affinity than tetracycline, allowing low-dose induction and reduced antibacterial side effects • Prolonged 144-h washout that sustains target-gene repression in Tet-Off systems • Potent in vitro inhibition of Tet(X7)-mediated tetracycline destruction, a scaffold for antibiotic adjuvant development • 10-20-fold lower Top10 promoter repression than tetracycline, providing intermediate expression levels in plant cells.

Molecular Formula C22H22N2O7
Molecular Weight 426.4 g/mol
CAS No. 1665-56-1
Cat. No. B590944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrotetracycline
CAS1665-56-1
Synonyms4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide;  [4S-(4α,4aα,12aα)]-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide;  (
Molecular FormulaC22H22N2O7
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl
InChIInChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16-,22-/m0/s1
InChIKeyKTTKGQINVKPHLY-DOCRCCHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydrotetracycline Overview


Anhydrotetracycline is a tetracycline-class degradation product derived from tetracycline hydrochloride . It is widely employed as a high‑affinity inducer in tetracycline‑controlled transcriptional regulation systems (Tet‑On/Tet‑Off) [1] and is also studied as an inhibitor of tetracycline‑destructase enzymes [2]. Its non‑ribosomal mechanism distinguishes it from classic tetracycline antibiotics [3].

Tet-inducible gene expression tool compound
Non-ribosomal mechanism; no classic antibiotic selection
High-affinity Tet repressor ligand
Applicable to Tet-On/Tet-Off and destructase studies

Why Generic Substitution Fails


Tetracycline and its clinical derivatives (doxycycline, minocycline) exhibit vastly different wash‑out kinetics, promoter‑inhibition potencies, and Tet repressor binding affinities compared with anhydrotetracycline [1]. These differences preclude simple molar‑equivalent substitution; selecting the appropriate inducer directly governs the temporal dynamics and sensitivity of gene‑expression control [2]. The following quantitative evidence defines precisely where anhydrotetracycline departs from its closest in‑class alternatives.

Kinetic mismatch
Washout kinetics differ markedly from tetracycline; temporal gene control dynamics may not transfer.
Cell-type potency inversion
Promoter repression potency is cell-type dependent; plant vs. mammalian systems show opposite ranking relative to tetracycline.
Antibacterial activity difference
Reduced ribosomal binding may alter plasmid stability or metabolic interference in E. coli co-culture models.

Head-to-Head Comparator Data


Enhanced TetR Binding Affinity

Anhydrotetracycline (ATC) binds the Tn10‑encoded Tet repressor (TetR) 35‑fold more strongly than tetracycline does [1]. This increased binding is attributed to the oxygen at position 11 and enables more efficient induction at lower concentrations.

TetR Binding Affinity
Head-to-head
~35-fold higher KA than tetracycline
Supports lower induction concentration context
In vitro equilibrium binding; Mg2+ present
Tet repressor binding equilibrium association constant transcriptional regulation

Prolonged Washout Half-Life

Following removal of inducer from the culture medium, cells pretreated with 1000 ng/mL anhydrotetracycline require 144 h to resume near‑optimal promoter activity, versus only 48 h for tetracycline [1]. This extended recovery time reflects the slower dissociation of ATC from the Tet repressor.

Washout Half-Life
Head-to-head
144 h vs 48 h (tetracycline)
Sustained repression in Tet-Off systems
Stable 293 cells, 1000 ng/mL pretreatment
Tet‑Off system kinetics washout time gene regulation dynamics

Plant Promoter Repression Activity

In NT1 tobacco cells, complete repression of the Top10 promoter requires 150–200 nM anhydrotetracycline, whereas tetracycline achieves full repression at only 10 nM [1]. Thus, despite 30‑fold higher TetR binding affinity in vitro, ATC is 10–20‑fold less potent in this plant system.

Plant Promoter Repression
Head-to-head
ATC 150–200 nM vs Tetracycline 10 nM
Cell-type potency inversion caution
NT1 tobacco cells, Top10 promoter
Top10 promoter plant inducible expression tetracycline analogue potency

Tet(X7) Enzyme Inhibition

Anhydrotetracycline (ATC) inhibits the enzymatic modification of tigecycline by the tetracycline destructase Tet(X7) in vitro [1]. This property is not shared by tigecycline alone and positions ATC as a potential scaffold for adjuvant development.

Tet(X7) Enzyme Inhibition
Head-to-head
Restores tigecycline activity vs. Tet(X7)
Supports destructase inhibitor research
In vitro enzymatic assay; error bars SD of triplicates
tetracycline destructase antibiotic resistance adjuvant therapy

Reduced Antibacterial Activity in E. coli

Anhydrotetracycline exhibits significantly lower antibacterial activity against Escherichia coli than its parent compound tetracycline . This reduction stems from poor binding to the 30S ribosomal subunit, the primary target of classical tetracyclines.

Antibacterial Activity
Source review
Lower activity vs. tetracycline (qualitative)
Reduced selective pressure context
Data to verify; vendor‑sourced, no MIC reported
antibacterial activity ribosomal binding selective pressure

Acute Toxicity vs. 4-Epianhydrotetracycline

In chick embryo studies, the LD50 of 4‑epianhydrotetracycline (EATC) was 4.8‑fold lower (i.e., more toxic) than that of tetracycline hydrochloride [1]. While direct LD50 values for anhydrotetracycline in the same model are not available in this study, the data establish that the epimerization at C4 dramatically increases toxicity, making anhydrotetracycline the safer choice among the two dehydration products.

Embryotoxicity vs. EATC
Context-dependent
ATC less toxic; EATC LD50 4.8‑fold lower than tetracycline HCl
Lower embryotoxicity context vs. epi-analogue
Chick embryo acute toxicity assay; cross-study
toxicity embryotoxicity LD50

Anhydrotetracycline Applications


Prokaryotic Tet-On/Tet-Off Gene Expression Control

Anhydrotetracycline’s 35‑fold higher TetR affinity vs. tetracycline enables low‑dose induction, reducing both cost and potential antibacterial side effects. The prolonged 144‑h washout provides sustained repression in Tet‑Off systems [1].

Tetracycline-Destructase Inhibitor Research

ATC serves as a potent in vitro inhibitor of Tet(X7)‑mediated inactivation of tigecycline and other latest‑generation tetracyclines, making it a valuable scaffold for developing adjuvants to combat antibiotic resistance [2].

Plant Inducible Expression Systems

In plant cells (e.g., NT1 tobacco), ATC’s 10–20‑fold lower Top10 promoter repression potency relative to tetracycline can be advantageous when intermediate expression levels or slower induction kinetics are desired [3].

Mammalian Cell Culture with Low Antibacterial Pressure

The markedly reduced antibacterial activity of ATC against E. coli compared with tetracycline helps prevent unintended selection pressure in bacterial‑host co‑culture systems or when plasmid maintenance is a concern.

Application
Selection Property
Validation Focus
Prokaryotic Tet-On/Off gene expression studies
TetR binding affinity context
Induction dose-response and washout kinetics
Tetracycline destructase inhibition studies
Enzyme inhibition assay context
Tigecycline rescue activity in vitro
Plant inducible expression studies
Cell-type-dependent promoter potency
Empirical validation of repression level
Mammalian cell culture with low antibacterial pressure
Reduced ribosomal binding context
Plasmid stability and metabolic interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydrotetracycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.